molecular formula C17H15ClN2S B2875345 1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1226456-08-1

1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole

Cat. No. B2875345
CAS RN: 1226456-08-1
M. Wt: 314.83
InChI Key: QWQSDHRDMAGSQY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole, also known as CMPI, is a chemical compound with potential applications in scientific research. It belongs to the class of imidazole derivatives and has a molecular weight of 342.88 g/mol.

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those with chlorophenyl and methylthio groups, are studied for their efficacy in corrosion inhibition, particularly for metals in acidic environments. Ouakki et al. (2019) conducted a quantum chemical and experimental evaluation of two imidazole derivatives on mild steel corrosion in sulfuric acid medium, highlighting their high resistance and mixed-type inhibition properties (Ouakki et al., 2019). This study underscores the potential of structurally similar compounds for protective applications in metal preservation.

Electrochemical Applications

Research by Schechter and Savinell (2002) on imidazole and 1-methyl imidazole in phosphoric acid doped polybenzimidazole systems for fuel cells indicates the relevance of imidazole derivatives in enhancing proton conductivity at high temperatures under various humidity conditions (Schechter & Savinell, 2002). This application is crucial for the development of efficient and durable high-temperature proton-exchange membrane fuel cells.

Antimicrobial and Antifungal Agents

The structural features of imidazole derivatives, including those with chlorophenyl and methylthio substituents, contribute to their potential as antimicrobial and antifungal agents. Walker et al. (1978) explored the antifungal properties of a similar imidazole derivative, demonstrating effectiveness against Candida albicans infections (Walker et al., 1978). This suggests that the compound may also possess valuable biological activities warranting further investigation.

properties

IUPAC Name

1-(4-chlorophenyl)-5-(4-methylphenyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-12-3-5-13(6-4-12)16-11-19-17(21-2)20(16)15-9-7-14(18)8-10-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQSDHRDMAGSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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